4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O/c1-15-14-20(28-12-2-3-13-28)27-22(24-15)26-19-10-8-18(9-11-19)25-21(29)16-4-6-17(23)7-5-16/h4-11,14H,2-3,12-13H2,1H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZMPJVRFOCLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine intermediate, which is then coupled with a brominated benzamide derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium methoxide
- Potassium tert-butoxide
- Palladium on carbon (Pd/C)
- Boron reagents for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of pyrimidine exhibit significant activity against various cancer cell lines. The incorporation of the bromine atom may enhance the compound's lipophilicity and biological activity, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases. The specific interactions between this compound and target enzymes could be explored through structure-activity relationship (SAR) studies to optimize its efficacy.
Neurological Disorders
The presence of the pyrrolidine moiety suggests potential applications in treating neurological disorders. Compounds that interact with neurotransmitter receptors or modulate neuropeptide signaling pathways are of particular interest. Preliminary studies indicate that this compound may influence neuropeptide Y (NPY) pathways, which are implicated in stress responses and appetite regulation.
Antimicrobial Activity
Research into related compounds has suggested antimicrobial properties, which could extend to 4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide. The exploration of its efficacy against bacterial and fungal strains could lead to new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in Kinase Inhibition
A. 2-Ethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide (G869-0445)
- Structure : Replaces the benzamide with a butanamide group.
B. Imatinib, Nilotinib, and Dasatinib
- Key Differences : These clinically approved kinase inhibitors share a benzamide backbone but incorporate bulkier substituents (e.g., trifluoromethyl in nilotinib) and heterocycles (e.g., pyridine in dasatinib). Nilotinib (529.52 g/mol) shows higher selectivity for BCR-ABL but cross-reacts with DDR1/2 .
- Target Compound Advantage : The pyrrolidine group may enhance selectivity for DDR1/2 over off-target kinases due to optimized steric compatibility .
Halogen-Substituted Benzamides
A. 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
- Structure : Fluorine at position 3 and pyridinyl substitution.
B. 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 36)
- Comparison : Bromine at position 3 may alter binding orientation in enzymatic assays. The pyridinyl group enhances metal coordination in kinase ATP-binding sites, a feature absent in the target compound .
Challenges and Opportunities
- Solubility : The bromophenyl group may limit aqueous solubility compared to smaller halogens (e.g., fluorine). Prodrug strategies or formulation optimization could address this .
- Selectivity : Further profiling against kinase panels is needed to confirm DDR1/2 selectivity over EGFR/Bcr-Abl, as seen in nilotinib .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4-bromo-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide?
Methodological Answer:
The synthesis involves a multi-step approach:
Pyrimidine Core Formation : React 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine with 4-nitrophenyl isocyanate to introduce the aniline moiety.
Reduction : Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).
Amide Coupling : Activate 4-bromobenzoic acid as an acid chloride (SOCl₂ or oxalyl chloride) and couple with the amine intermediate under Schotten-Baumann conditions (aqueous NaOH, THF) .
Key Considerations :
- Use anhydrous solvents (DMF, THF) to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or LC-MS.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), pyrrolidine protons (δ 1.8–3.5 ppm), and amide protons (δ 10–12 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and quaternary carbons in the pyrimidine ring.
Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and isotopic pattern matching the bromine signature.
X-ray Crystallography (if crystalline): Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
